2-O-alpha-D-Glucopyranosyl-L-ascorbic acid

説明

2-O-alpha-D-Glucopyranosyl-L-ascorbic acid, also known as ascorbyl glucoside, is a stable derivative of vitamin C . It gradually converts into ascorbic acid over a long period of time . This compound has the ability to reduce free radicals that result from UV irradiation of the skin, significantly reduce cell damage and photo-aging, promote collagen synthesis, and function as an antioxidant .

Synthesis Analysis

The synthesis of 2-O-alpha-D-Glucopyranosyl-L-ascorbic acid (AA-2G) has been achieved by using modified cyclodextrin glucosyltransferase and isoamylase . Site saturation mutagenesis was performed on the -3 and -6 subsite of Bacillus stearothermophilus NO2 cyclodextrin glucosyltransferase to enhance its specificity for the donor substrate maltodextrin for AA-2G preparation . The highest AA-2G yield was produced by the mutant S90D/K228R/M230L with maltodextrin as the glucosyl donor .

Molecular Structure Analysis

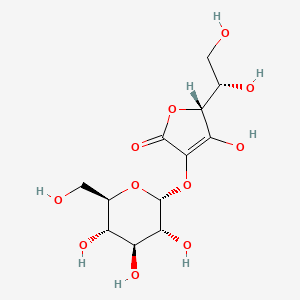

The molecular structure of 2-O-alpha-D-Glucopyranosyl-L-ascorbic acid was determined through single-crystal X-ray analysis . The crystal is orthorhombic, with unit cell dimensions of a = 11.929 A, b = 24.351 A, c = 4.864A . The D-pyranose residue has a 4C1 conformation .

Physical And Chemical Properties Analysis

2-O-alpha-D-Glucopyranosyl-L-ascorbic acid is a relatively novel compound and is a stable vitamin C derivative . Over a long period of time, it gradually converts into ascorbic acid .

科学的研究の応用

Skin Health and Anti-Aging

Ascorbyl glucoside is a recognized antioxidant that is used topically in dermatology to treat and prevent changes associated with photoaging . It has neutralizing properties of free radicals, being able to interact with superoxide, hydroxyl, and free oxygen ions, preventing inflammatory processes, carcinogens, and other processes that accelerate photoaging in the skin . It also promotes collagen gene expression and maturation .

Treatment of Hyperpigmentation

Ascorbyl glucoside is used for the treatment of hyperpigmentation . It is also sometimes used in skin whitening products .

Antiscorbutic Effects

Ascorbyl glucosides such as AA-2G, like many other derivatives of ascorbic acid, show antiscorbutic effects .

Cosmetic Applications

Ascorbyl glucoside is extensively used as an ingredient in anti-aging cosmetic products . It is simple and cheap to synthesize, stable, and easily absorbed .

Protection against UVB Radiation

Magnesium-L-ascorbyl-2-phosphate, the most stable and preferred ascorbyl ester, generates protection against UVB radiation induced by lipid peroxidation in hairless mice .

Combination Therapies

Ascorbyl glucoside plus the B vitamin niacinamide is a viable combination to consider, and several skincare products pair these ingredients . It is possible to synergistically improve collagen synthesis by combining AA analogs and amino acid analogs that act at different stages of the collagen production process .

作用機序

Target of Action

Ascorbyl glucoside (AA-2G) primarily targets the skin cells, specifically keratinocytes and fibroblasts. These cells play crucial roles in skin health, including collagen production and protection against oxidative stress .

Mode of Action

AA-2G is enzymatically hydrolyzed by alpha-glucosidase, an enzyme present in the cell membranes of skin cells. This hydrolysis releases ascorbic acid (vitamin C) in a bioactive form. The released vitamin C then exerts its effects by neutralizing free radicals, stimulating collagen synthesis, and inhibiting melanin production .

Biochemical Pathways

The primary biochemical pathways affected by AA-2G include:

- Melanin Production Pathway : Ascorbic acid inhibits tyrosinase, an enzyme critical for melanin synthesis, leading to reduced pigmentation .

Pharmacokinetics

The pharmacokinetics of AA-2G involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

The molecular and cellular effects of AA-2G include:

By understanding these mechanisms, we can appreciate how AA-2G contributes to skin health and its potential applications in skincare products.

: MDPI : Wikipedia : ChemicalBook

将来の方向性

The future directions for the production of 2-O-alpha-D-Glucopyranosyl-L-ascorbic acid involve improving the yield of AA-2G by weakening the acceptor specificity of CGTase toward sugar byproducts . This approach not only improves the AA-2G yield but also provides new insight on the modification of CGTase that catalyzes the double-substrate transglycosylation reaction .

特性

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O11/c13-1-3(15)9-8(19)10(11(20)22-9)23-12-7(18)6(17)5(16)4(2-14)21-12/h3-7,9,12-19H,1-2H2/t3-,4+,5+,6-,7+,9+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSJBGYKDYSOAE-DCWMUDTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2=C(C(OC2=O)C(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=C([C@H](OC2=O)[C@H](CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926423 | |

| Record name | L-Ascorbic acid 2-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-O-alpha-D-Glucopyranosyl-L-ascorbic acid | |

CAS RN |

129499-78-1 | |

| Record name | L-Ascorbic acid 2-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129499-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ascorbic acid 2-O-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129499781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ascorbyl glucoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11335 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Ascorbic acid 2-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASCORBYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V52R0NHXW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Ethoxy-N~2~-(propan-2-yl)-N~4~-[(trimethylsilyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B590728.png)

![3-Oxa-4,8-diazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B590731.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-phenylpropyl)piperazine](/img/structure/B590734.png)

![N-Benzoyl-2'-o-[(methylthio)methyl]-3',5'-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine](/img/structure/B590745.png)